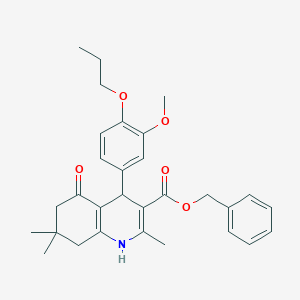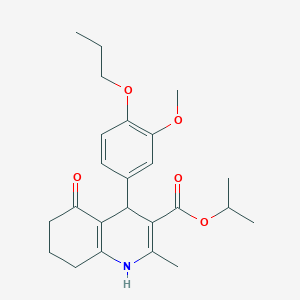
3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is a chemical substance with the molecular formula C17H13ClFN3O . It is also known as "(2RS,3RS)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-[(1H-1,2,4-triazol-1-yl)methyl]oxirane" .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .
科学的研究の応用
Environmental Impact of Chlorophenols
Chlorophenols, like the 2-chlorophenyl part of the compound, have been extensively reviewed for their impact on the aquatic environment. Chlorophenols are known to exert moderate toxic effects on mammalian and aquatic life, with their toxicity to fish upon long-term exposure being considerable. Their persistence in the environment can vary, but bioaccumulation is expected to be low. These findings suggest that research involving 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide might explore environmental degradation pathways, toxicity, and bioaccumulation effects of similar complex compounds (Krijgsheld & Gen, 1986).
Applications in Polymer Science
The compound's structure hints at potential applications in the development of advanced materials, such as polymers incorporating phenyl and fluorophenyl groups for improved properties. Research on plastic scintillators based on polymethyl methacrylate has shown that various luminescent dyes and solvents can significantly impact scintillation efficiency, optical transparency, and stability (Salimgareeva & Kolesov, 2005). This suggests that derivatives of the compound could find applications in the design of new luminescent materials or in modifications of existing materials for specific optical properties.
Potential in Drug Discovery
Compounds with similar structural features, including oxazoles and carboxamides, have been investigated for their chemical and biological properties, suggesting a potential interest in drug discovery. The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles have revealed a variety of biological activities, including insecticidal, antihypertensive, and neuroprotective effects, highlighting the potential for derivatives of the compound to be explored for similar activities (Abdurakhmanova et al., 2018).
作用機序
Target of Action
The primary targets of the compound “3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” are currently unknown .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-10-15(17(22)20-12-8-6-11(19)7-9-12)16(21-23-10)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWOFQYCTGCLJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

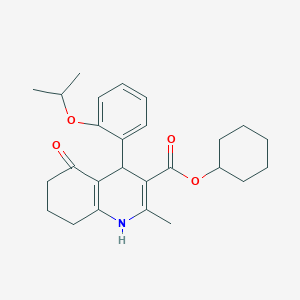
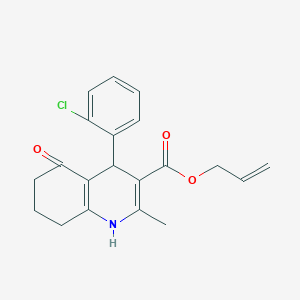
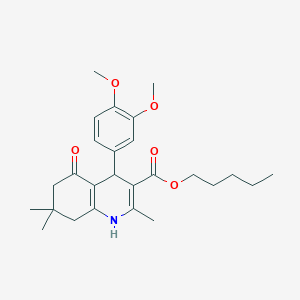
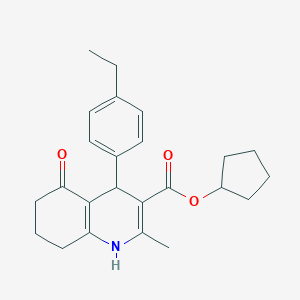
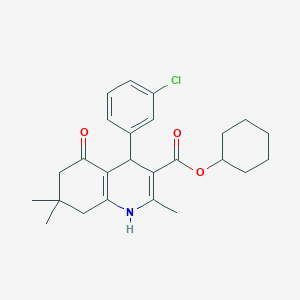
![Cyclohexyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B414828.png)
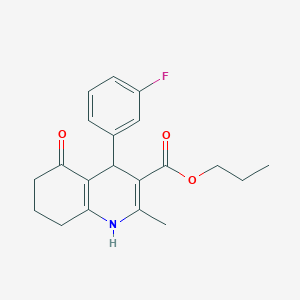
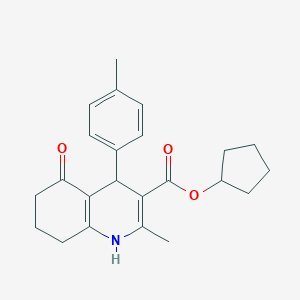
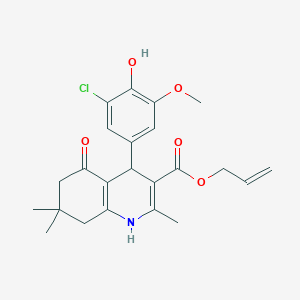
![Benzyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B414836.png)
![Allyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B414838.png)
